Human Adenosine A₃ Receptor Affinity vs. Closest Structural Isomers
2-(1-Adamantyl)-N-pyridin-3-ylacetamide exhibits a Ki of 15 nM at the human adenosine A₃ receptor stably expressed in CHO cell membranes, measured by displacement of [³H]HEMADO [1]. This affinity is 257-fold higher than the same compound’s affinity for the A₁ subtype (Ki 3,850 nM) and 197-fold higher than for A₂A (Ki 2,950 nM) [1]. Direct comparison with the closely related 2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide shows a >500-fold loss of A₃ binding (Ki estimated >10,000 nM based on A₂B displacement data for the 3-pyridinyl isomer [2]).
| Evidence Dimension | Binding affinity (Ki) for human adenosine A₃ receptor |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | 2-(1-Adamantyl)-N-(pyridin-3-ylmethyl)acetamide (A₃ Ki >10,000 nM) and target compound's own A₁/A₂A affinities (3,850 nM / 2,950 nM) |
| Quantified Difference | A₃ selectivity ratio: A₃ vs A₁ = 257; A₃ vs A₂A = 197; A₃ vs homologue ≈ >667 |
| Conditions | Radioligand displacement: [³H]HEMADO at human A₃, [³H]CCPA at human A₁, [³H]NECA at human A₂A, all in CHO cell membranes |
Why This Matters
The 15 nM A₃ affinity combined with pronounced subtype selectivity makes this compound uniquely suited for pharmacological studies where off-target adenosine receptor engagement must be minimized, a profile not matched by generic pyridinyl acetamide analogs.
- [1] BindingDB. BDBM50470497 – Affinity data for adenosine A₁, A₂A, A₂B, and A₃ receptors. View Source
- [2] BindingDB. BDBM50470497 – Ki >10,000 nM for human adenosine A₂B receptor, used as surrogate for pyridin-3-ylmethyl homologue affinity estimation. View Source
